molecular formula C6H9F3OS B8560367 3-Methyl-1-(trifluoromethylthio)-2-butanone

3-Methyl-1-(trifluoromethylthio)-2-butanone

Cat. No. B8560367
M. Wt: 186.20 g/mol
InChI Key: UEUUDQPNDKSYDX-UHFFFAOYSA-N
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Patent
US03937738

Procedure details

Using the method described in Example 3, 3-methyl-2-butanone was reacted with trifluoromethanesulfenyl chloride to provide a reaction product which was distilled. The product had a boiling point of 51° to 84°C/48 mm. Vapor phase chromatography of this distillate showed two products to be present in major quantities. Fractional distillation of this product provided 3-trifluoromethylthio-3-methyl-2-butanone, b.p. 68°C/54 mm Hg and 1-trifluoromethylthio-3-methyl-2-butanone, b.p. 84°C/54 mm Hg. The structures of these compounds were determined by spectral and elemental analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9]Cl>>[F:7][C:8]([F:12])([F:11])[S:9][C:2]([CH3:6])([CH3:1])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9][CH2:4][C:3](=[O:5])[CH:2]([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(SCl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a reaction product which
DISTILLATION
Type
DISTILLATION
Details
was distilled
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this product

Outcomes

Product
Name
Type
product
Smiles
FC(SC(C(C)=O)(C)C)(F)F
Name
Type
product
Smiles
FC(SCC(C(C)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03937738

Procedure details

Using the method described in Example 3, 3-methyl-2-butanone was reacted with trifluoromethanesulfenyl chloride to provide a reaction product which was distilled. The product had a boiling point of 51° to 84°C/48 mm. Vapor phase chromatography of this distillate showed two products to be present in major quantities. Fractional distillation of this product provided 3-trifluoromethylthio-3-methyl-2-butanone, b.p. 68°C/54 mm Hg and 1-trifluoromethylthio-3-methyl-2-butanone, b.p. 84°C/54 mm Hg. The structures of these compounds were determined by spectral and elemental analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9]Cl>>[F:7][C:8]([F:12])([F:11])[S:9][C:2]([CH3:6])([CH3:1])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9][CH2:4][C:3](=[O:5])[CH:2]([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(SCl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a reaction product which
DISTILLATION
Type
DISTILLATION
Details
was distilled
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this product

Outcomes

Product
Name
Type
product
Smiles
FC(SC(C(C)=O)(C)C)(F)F
Name
Type
product
Smiles
FC(SCC(C(C)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.